4-Phenylpiperidine-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpiperidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-16(14,15)13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJYALJKYVQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Phenylpiperidine-1-sulfonyl chloride chemical structure and molecular weight
This guide serves as a technical monograph for 4-Phenylpiperidine-1-sulfonyl chloride , a specialized electrophilic building block used in the diversity-oriented synthesis of medicinal agents.
Chemical Identity & Structural Analysis
This compound acts as a critical "linker-scaffold" hybrid, providing both the pharmacologically active 4-phenylpiperidine core (common in analgesics) and a highly reactive electrophilic sulfonyl chloride handle for derivatization.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-Phenylpiperidine-1-sulfonyl chloride |
| Alternative Names | 4-Phenyl-1-piperidinesulfonyl chloride; 4-Phenylpiperidine-N-sulfonyl chloride |
| CAS Number | 727989-58-4 |
| Molecular Formula | C₁₁H₁₄ClNO₂S |
| Molecular Weight | 259.75 g/mol |
| SMILES | ClS(=O)(=O)N1CCC(CC1)c2ccccc2 |
| InChI Key | YHRJYALJKYVQCE-UHFFFAOYSA-N |
Structural conformation
The molecule consists of a piperidine ring in a chair conformation. The bulky phenyl group at the C4 position typically adopts an equatorial orientation to minimize 1,3-diaxial interactions, rendering the structure thermodynamically stable. The nitrogen atom is bonded to a sulfonyl chloride group (-SO₂Cl), creating a sulfamoyl chloride functionality.
-
Core Moiety: 4-Phenylpiperidine (Privileged scaffold in GPCR ligands, particularly opioids like Meperidine).[1]
-
Reactive Handle: Sulfonyl chloride (Electrophilic center for SN2-type substitution).
Physical & Chemical Properties
Note: Specific experimental values for this derivative are rare in open literature; values below represent calculated consensus or standard properties for the sulfamoyl chloride class.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid or viscous semi-solid. |
| Melting Point | Predicted: 65–75 °C (Based on structural analogs). |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate. Insoluble in water (hydrolyzes). |
| Reactivity | Highly moisture-sensitive (Hygroscopic). Rapidly hydrolyzes to the sulfonic acid. |
| Stability | Stable at -20°C under inert atmosphere (Argon/Nitrogen). |
Synthesis & Preparation Protocol
The synthesis of 4-phenylpiperidine-1-sulfonyl chloride is typically achieved through the chlorosulfonylation of the secondary amine. This protocol ensures high conversion while minimizing the formation of symmetric sulfamide byproducts.
Reaction Mechanism
The lone pair on the piperidine nitrogen attacks the sulfur atom of sulfuryl chloride (SO₂Cl₂), displacing a chloride ion. A base is required to scavenge the generated HCl.
Laboratory Protocol (Standardized)
Reagents:
-
4-Phenylpiperidine (1.0 equiv)
-
Sulfuryl Chloride (SO₂Cl₂) (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous DCM (solvent volume: 10 mL per gram of amine).
-
Reagent Preparation: Cool the sulfuryl chloride solution in DCM to -78°C (Dry ice/Acetone bath) to suppress side reactions.
-
Addition: Dissolve 4-phenylpiperidine and TEA in DCM. Add this solution dropwise to the cold sulfuryl chloride over 30 minutes. Critical: Slow addition prevents the amine from reacting with the product to form the symmetric sulfamide dimer.
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Quench with ice-cold water. Rapidly separate the organic layer. Wash with cold 1M HCl (to remove unreacted amine) followed by brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C). The product is often pure enough for subsequent steps; if not, recrystallize from Hexane/DCM.
Synthesis Workflow Diagram
Figure 1: Controlled synthesis workflow preventing dimerization.
Applications in Drug Discovery
This compound is a versatile electrophile used to generate Sulfamides (R₂N-SO₂-NR'₂), which are stable bioisosteres of urea and sulfonamides.
Medicinal Chemistry Utility
-
Transition State Mimicry: The sulfonyl group adopts a tetrahedral geometry, mimicking the transition state of peptide hydrolysis.
-
Metabolic Stability: Unlike ureas, sulfamides are resistant to proteolytic enzymes and hydrolysis in vivo.
-
Target Classes:
-
GPCR Modulators: The 4-phenylpiperidine tail is a "privileged structure" for opioid receptors (Mu/Delta/Kappa) and CCR5 antagonists.
-
Enzyme Inhibitors: Used in designing inhibitors for Carbonic Anhydrase and Proteases.[2]
-
Diversity-Oriented Synthesis (DOS)
The chloride can be displaced by various nucleophiles to create libraries:
-
+ Primary Amines → Unsymmetrical Sulfamides.
-
+ Alcohols → Sulfamates.
-
+ Hydrazines → Sulfonyl hydrazides.
Application Workflow Diagram
Figure 2: Divergent synthesis pathways for library generation.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Storage: Store at 2–8°C under Argon. Moisture sensitive.
-
Disposal: Quench with aqueous sodium bicarbonate before disposal. Do not pour directly into drains.
References
-
BLD Pharm. (2024). 4-Phenylpiperidine-1-sulfonyl chloride Product Analysis. BLD Pharm Repository. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69873: 4-Phenylpiperidine (Parent Amine).[1] PubChem.[1][7][8] Link
-
Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Ureas in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: Sulfonyl Chlorides General Handling. Merck KGaA.[3] Link
Sources
- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-(Piperidine-1-carboxamido)benzene-1-sulfonyl Chloride|RUO [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. PubChemLite - 4-phenylpiperidine-1-sulfonyl chloride (C11H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
The 4-Phenylpiperidine Scaffold: A Technical Guide to Privileged Structures in Drug Discovery
Executive Summary
The 4-phenylpiperidine moiety represents one of the most versatile "privileged structures" in medicinal chemistry. Defined by a piperidine ring substituted at the 4-position with a phenyl group, this scaffold serves as the core architecture for a diverse array of therapeutic agents, ranging from analgesics (opioids) to antipsychotics (butyrophenones) and antidepressants (SSRIs).
This guide analyzes the structural causality that allows this single moiety to interact with multiple G-Protein Coupled Receptors (GPCRs) and transporters. It provides actionable synthetic protocols, safety mechanisms regarding neurotoxic impurities (MPTP), and detailed Structure-Activity Relationship (SAR) maps for researchers in lead optimization.
Structural Biology & Pharmacophore Analysis[1][2][3]
The ubiquity of the 4-phenylpiperidine scaffold stems from its ability to mimic the aromatic-amine pharmacophore found in endogenous neurotransmitters like dopamine and serotonin.
Conformational Flexibility vs. Rigidity
The piperidine ring exists primarily in a chair conformation. In 4-phenylpiperidine derivatives, the phenyl group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions. However, the energy barrier to axial flipping is surmountable, allowing the molecule to adopt specific conformations required for different binding pockets.
-
Opioid Receptors (
): The scaffold mimics the Tyramine moiety of enkephalins. The critical distance between the basic nitrogen (protonated at physiological pH) and the centroid of the aromatic ring is approximately 5.0–6.5 Å . -
Dopamine Receptors (
): In butyrophenones (e.g., Haloperidol), the 4-phenylpiperidine moiety (often with a 4-hydroxyl group) aligns with the hydrophobic pockets of the GPCR, while the N-substituent extends to an accessory binding site.
Visualization: The Universal Pharmacophore Map
Figure 1: Pharmacophore mapping of the 4-phenylpiperidine scaffold showing critical binding interactions across three major therapeutic targets.[1]
Therapeutic Classes & SAR
Opioid Analgesics (The Meperidine Class)
Prototype: Meperidine (Pethidine).[2]
Mechanism: Agonist at
Key SAR Rules:
-
N-Substitution: The substituent on the nitrogen dictates potency.
-
C4-Substitution:
-
A carbon-carbon bond connects the phenyl ring.
-
An ester (carbethoxy) or ketone at C4 is crucial for high efficacy.
-
Note: Fentanyl is a 4-anilidopiperidine (N-C4 bond), distinct from the 4-phenylpiperidine class (C-C4 bond), though they share pharmacophoric overlap.
-
Antipsychotics (Butyrophenones)
Prototype: Haloperidol.
Mechanism:
Key SAR Rules:
-
Linker Length: The optimal distance between the piperidine nitrogen and the butyrophenone aromatic ring is exactly three methylene units (propylene chain).
-
C4-Hydroxyl: Many potent agents (Haloperidol, Loperamide) possess a tertiary alcohol at C4 (4-aryl-4-hydroxypiperidine). This -OH group creates hydrogen bonding networks within the receptor.
SSRIs (Constrained Analogs)
Prototype: Paroxetine.[1][5][6] Mechanism: Selective Serotonin Reuptake Inhibitor (SERT).
Key SAR Rules:
-
3,4-Disubstitution: Unlike opioids, Paroxetine features a phenyl group at C4 and a phenoxymethyl group at C3.
-
Stereochemistry: The biological activity is highly stereospecific. The (-)-(3S,4R) trans-isomer is the active pharmaceutical ingredient.[1]
Comparative Data Table
| Drug | Sub-Class | C4 Substituent | N-Substituent | Primary Target | Ki / Potency |
| Meperidine | Phenylpiperidine | Phenyl + Ester | Methyl | ~500 nM ( | |
| Haloperidol | Butyrophenone | Phenyl + OH | 4-F-Butyrophenone | 1.2 nM ( | |
| Paroxetine | Phenylpiperidine | Phenyl (4-F) | Hydrogen (Secondary Amine) | SERT | 0.05 nM ( |
| Loperamide | Diphenylpropylamine | Phenyl + OH | Dimethyl-amide chain | 2 nM ( |
Synthetic Strategies & Safety (MPTP)[11]
The synthesis of 4-phenylpiperidines is chemically straightforward but fraught with a specific, high-risk toxicological hazard: the formation of MPTP .
The MPTP Hazard (Neurotoxicity)
In the synthesis of MPPP (a meperidine analog), the dehydration of the tertiary alcohol intermediate (1-methyl-4-phenylpiperidin-4-ol) produces MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a side product.[7]
Mechanism of Toxicity:
-
MPP+ is taken up by the Dopamine Transporter (DAT).[8]
-
MPP+ inhibits Complex I of the mitochondrial electron transport chain, causing selective necrosis of the Substantia Nigra (Parkinsonism).[8][10]
Safe Synthetic Protocol: Grignard Addition
To synthesize the scaffold safely, one must control the dehydration step and avoid the N-methyl/dehydration combination if not strictly intended.
Objective: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol . Rationale: Using a benzyl protecting group instead of a methyl group reduces volatility and lipophilicity of potential byproducts, and the target is a 4-hydroxy derivative (haloperidol precursor type), avoiding the tetrahydropyridine alkene formation.
Reagents
-
1-Benzyl-4-piperidone (10.0 mmol)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Chloride (saturated aq.)
Step-by-Step Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (
). -
Solvent Prep: Add 20 mL of anhydrous THF. Cool the system to 0°C using an ice bath. Causality: Low temperature prevents uncontrolled exothermic reaction and minimizes side reactions.
-
Grignard Addition: Add the Phenylmagnesium bromide solution dropwise over 15 minutes.
-
Observation: The solution will turn slightly cloudy/brown.
-
-
Substrate Addition: Dissolve 1-benzyl-4-piperidone in 10 mL THF. Add this solution dropwise to the Grignard mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the ketone spot.
-
-
Quench: Cool back to 0°C. Slowly add 20 mL saturated
. Causality: Mild acid hydrolysis protonates the alkoxide to the alcohol without dehydrating it to the alkene. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexanes to yield the white crystalline solid.
Visualization: Synthesis & Toxicity Pathway
Figure 2: Synthetic pathway showing the divergence between safe product isolation and the formation of the neurotoxic MPTP impurity.
Future Outlook: Biased Agonism
The 4-phenylpiperidine scaffold remains relevant in modern drug discovery, particularly in the pursuit of Biased Agonism .
Researchers are currently modifying the C4 and N-substituents to create
References
-
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link (Foundational definition of Privileged Structures).
-
Langston, J. W., et al. (1983). "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[9] Science. Link (The MPTP discovery).
-
Janssen, P. A. (1962).[11] "A review of the chemical features associated with strong morphine-like activity." British Journal of Anaesthesia. Link (Classic SAR of phenylpiperidines).
-
Barnes, N. M., & Sharp, T. (1999). "A review of central 5-HT receptors and their function." Neuropharmacology. Link (Relevance to Paroxetine/SSRIs).
-
Wang, X. H., et al. (2006).[12] "QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method." European Journal of Medicinal Chemistry. Link (Modern computational SAR).
Sources
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. wisnerbaum.com [wisnerbaum.com]
- 6. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MPTP - Wikipedia [en.wikipedia.org]
- 9. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 11. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 12. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Phenylpiperidine-1-sulfonyl chloride safety data sheet (SDS)
Operational Guide for Medicinal Chemistry & Safety Protocols
Introduction & Scope
In the landscape of fragment-based drug discovery (FBDD), the 4-phenylpiperidine scaffold is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including opioid receptors (e.g., fentanyl derivatives), NK1 antagonists, and calcium channel blockers.
4-Phenylpiperidine-1-sulfonyl chloride serves as a critical electrophilic handle, allowing researchers to install this pharmacophore onto amines, alcohols, or thiols via "click-like" sulfonylation chemistry. This guide transcends the standard Safety Data Sheet (SDS) by integrating rigorous safety protocols with mechanistic chemical insights, ensuring that research professionals handle this reactive building block with both efficacy and safety.
Chemical & Physical Profile
| Property | Data |
| Chemical Name | 4-Phenylpiperidine-1-sulfonyl chloride |
| CAS Number | 727989-58-4 |
| Molecular Formula | |
| Molecular Weight | 259.75 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water. |
| Reactivity Class | Electrophile (Sulfonylating agent); Moisture-sensitive. |
Mechanistic Insight: The Sulfonylation Pathway
To optimize yield and safety, one must understand the underlying mechanism. Unlike carbonyl chlorides (acyl chlorides) which react via a tetrahedral intermediate, sulfonyl chlorides typically react via a concerted
The sulfur atom is highly electrophilic due to the pull of two double-bonded oxygens and the chlorine leaving group.
Figure 1: Mechanistic pathway of sulfonamide formation. The nucleophilic attack on the sulfur center expels the chloride ion.
Hazard Identification & Safety Protocols (SDS Core)
This compound is a Category 1B Skin Corrosive . It does not merely irritate; it causes irreversible tissue damage. The hydrolysis product (sulfonic acid + HCl) generates acidic fumes that are dangerous to the respiratory tract.
4.1 GHS Classification
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.[1]
-
-
Precautionary Statements:
4.2 Emergency Response Decision Tree
Figure 2: Immediate response protocols for exposure or environmental release.
Experimental Protocol: Sulfonamide Synthesis
Objective: Coupling 4-Phenylpiperidine-1-sulfonyl chloride with a primary amine (R-NH2) to generate a library candidate.
5.1 Reagents & Setup
-
Electrophile: 4-Phenylpiperidine-1-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Primary/Secondary amine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv) – Essential to scavenge HCl and drive equilibrium.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Nitrogen or Argon (balloon pressure).
5.2 Step-by-Step Methodology
-
Preparation (In Fume Hood): Flame-dry a round-bottom flask and cool under inert gas. Add the amine and the base to the solvent.[4] Stir at 0°C (ice bath).
-
Addition: Dissolve 4-Phenylpiperidine-1-sulfonyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the amine mixture.
-
Why? Sulfonyl chlorides are highly reactive.[3] Rapid addition can cause localized exotherms, leading to hydrolysis (if trace water exists) or bis-sulfonylation side products.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring (Self-Validation):
-
TLC: Check for the disappearance of the sulfonyl chloride (often UV active, high Rf) and the appearance of a more polar sulfonamide.
-
LC-MS: Look for the mass peak
. Note that sulfonyl chlorides are unstable on LC-MS columns (hydrolyzing to acid); if you see the sulfonic acid mass, it indicates either unreacted starting material that hydrolyzed on the column or that the reaction failed.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM. Wash organics with brine, dry over , and concentrate.
Storage & Stability
-
Hydrolysis Risk: The S-Cl bond is susceptible to moisture. Over time, it degrades into 4-phenylpiperidine-1-sulfonic acid and HCl.
-
Storage Conditions:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Container: Tightly sealed under inert gas (Argon preferred).
-
Dessicant: Store in a secondary container with active desiccant.
-
References
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs: Miniperspective. Journal of Medicinal Chemistry, 57(14), 5845-5859.
Sources
Technical Guide: Solubility & Handling Profile of 4-Phenylpiperidine-1-sulfonyl Chloride
Executive Summary
4-Phenylpiperidine-1-sulfonyl chloride (CAS 727989-58-4) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based GPCR ligands and peptidomimetics. While the compound exhibits excellent thermodynamic solubility in a broad range of aprotic organic solvents due to its lipophilic 4-phenylpiperidine moiety, its practical utility is strictly governed by kinetic stability .
This guide addresses the "Solubility-Reactivity Paradox" inherent to this reagent: solvents that offer the highest solubility (e.g., DMF, alcohols) often trigger rapid decomposition or side reactions. The protocols below prioritize solvent compatibility to maintain reagent integrity during storage and reaction.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 4-Phenylpiperidine-1-sulfonyl chloride |
| CAS Number | 727989-58-4 |
| Molecular Formula | C₁₁H₁₄ClNO₂S |
| Molecular Weight | 259.75 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~2.5 (Lipophilic) |
| Electrophilicity | High (Sulfonyl center is susceptible to nucleophilic attack) |
The Solubility-Stability Matrix
The following matrix categorizes solvents not merely by their ability to dissolve the compound, but by their chemical compatibility.
Class A: Recommended (High Solubility / High Stability)
These solvents are chemically inert toward the sulfonyl chloride moiety and are suitable for stock solution preparation and reaction media.
-
Dichloromethane (DCM): The "Gold Standard." Excellent solubility (>100 mg/mL) due to polarity match. Low boiling point allows for easy removal.
-
Tetrahydrofuran (THF): Good solubility. Must be anhydrous and inhibitor-free (BHT-free preferred) to prevent radical side reactions, though less critical than moisture control.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF with similar performance and better phase separation in aqueous workups.
Class B: Conditional (High Solubility / Moderate Risk)
Use these only if Class A solvents are unsuitable for the specific reaction partner.
-
Ethyl Acetate (EtOAc): Good solubility, but commercial grades often contain significant water/ethanol traces which hydrolyze the reagent. Requirement: Must be dried over molecular sieves before use.
-
Acetonitrile (MeCN): Moderate solubility. Useful for biphasic reactions, but requires strict moisture control.
-
DMF / DMAc: WARNING. While solubility is very high, sulfonyl chlorides can react with DMF over time (especially >0°C) to form dimethylsulfonamide impurities or Vilsmeier-Haack type intermediates. Use only for immediate reaction consumption; never for storage.
Class C: Prohibited (Reactive)
These solvents will destroy the reagent.
-
Alcohols (MeOH, EtOH, IPA): Immediate solvolysis to form the corresponding sulfonate ester (e.g., methyl 4-phenylpiperidine-1-sulfonate).
-
Water: Rapid hydrolysis to 4-phenylpiperidine-1-sulfonic acid.
-
Acetone: Often contains water; enolizable ketones can react under acidic conditions generated by trace hydrolysis.
Visualizing the Decision Logic
The following flowchart illustrates the solvent selection process based on application requirements.
Figure 1: Solvent selection decision tree prioritizing kinetic stability over thermodynamic solubility.
Standard Operating Procedure: Stock Solution Preparation
Objective: Prepare a 0.2 M stock solution in DCM for immediate use.
Reagents & Equipment[2][3][4]
-
4-phenylpiperidine-1-sulfonyl chloride (Solid)[1]
-
Anhydrous Dichloromethane (DCM) (Water content <50 ppm)
-
Oven-dried volumetric flask with septum cap
-
Nitrogen or Argon balloon
Protocol
-
Purge: Flush the volumetric flask with inert gas (N₂/Ar) for 5 minutes.
-
Weighing: Rapidly weigh the required mass of sulfonyl chloride.
-
Note: The solid is hygroscopic. Minimize air exposure.
-
-
Solvation: Add the solid to the flask, followed by approximately 50% of the final volume of anhydrous DCM.
-
Dissolution: Swirl gently. The compound should dissolve readily at room temperature.
-
Observation: If the solution turns cloudy, moisture ingress has occurred (formation of sulfonic acid).
-
-
Fill: Dilute to the mark with DCM.
-
Storage: Store at 4°C. Shelf life is <24 hours even in solution due to trace moisture reacting with the highly electrophilic S-Cl bond.
Degradation Pathways & Troubleshooting
Understanding how the reagent fails is crucial for interpreting analytical data.
Figure 2: Competing reaction pathways. Hydrolysis and alcoholysis are irreversible sinks for the reagent.
Analytical Artifacts (LCMS)
Critical Warning: Do not rely on standard LCMS (Liquid Chromatography-Mass Spectrometry) to assess the purity of the sulfonyl chloride directly.
-
In Methanol Mobile Phase: The chloride will convert to the methyl ester on the column/source. You will see
mass. -
In Aqueous Mobile Phase: You will see the hydrolyzed sulfonic acid
mass. -
Correct Method: Derivatize a small aliquot with excess morpholine or benzylamine in DCM, then inject the stable sulfonamide product to check purity.
References
-
BenchChem. (2025).[2][3] A Comprehensive Technical Guide on the Solubility of 2,4-Dichlorobenzenesulfonyl Chloride in Organic Solvents. Retrieved from 2
-
Sigma-Aldrich. (n.d.). 4-phenylpiperidine-1-sulfonyl chloride Product Page. Retrieved from 1[1]
-
Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H. Chemical Communications. Retrieved from 4
-
PubChem. (n.d.). 4-phenylpiperidine-1-sulfonyl chloride Compound Summary. Retrieved from 5
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from 6
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 5. PubChemLite - 4-phenylpiperidine-1-sulfonyl chloride (C11H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 6. chemrxiv.org [chemrxiv.org]
4-Phenylpiperidine-1-sulfonyl chloride PubChem CID and SMILES
Strategic Reagent for CNS-Targeted Library Generation
Executive Summary & Compound Identity
In the realm of medicinal chemistry, the 4-phenylpiperidine moiety is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors, particularly within the Central Nervous System (CNS) (e.g., Opioid, Dopamine, and Sigma receptors).
4-Phenylpiperidine-1-sulfonyl chloride serves as a critical reactive intermediate (electrophile) that allows researchers to install this privileged scaffold onto amines via robust sulfonamide linkages. This guide details the physicochemical profile, synthesis protocols, and handling requirements for this compound, moving beyond basic data to operational application.
Physicochemical Profile[1][2][3][4]
| Property | Data |
| Compound Name | 4-Phenylpiperidine-1-sulfonyl chloride |
| PubChem CID | 85982076 |
| CAS Number | 727989-58-4 |
| Canonical SMILES | C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)Cl |
| Molecular Formula | C₁₁H₁₄ClNO₂S |
| Molecular Weight | 259.75 g/mol |
| Physical State | Off-white to pale yellow solid (or viscous oil if impure) |
| Reactivity Class | Sulfonyl Chloride (Electrophile); Moisture Sensitive |
Strategic Utility: The "Privileged Scaffold" Hypothesis
Why utilize this specific building block? The 4-phenylpiperidine core mimics the structure of endogenous neuropeptides and neurotransmitters. By using the sulfonyl chloride derivative, chemists can rapidly generate sulfonamide libraries to explore Structure-Activity Relationships (SAR) for:
-
Opioid Receptors (µ, δ, κ): Analogs of meperidine and fentanyl often utilize this core.
-
Dopamine Receptors (D2/D4): Relevant for antipsychotic drug discovery (e.g., haloperidol analogs).
-
Chemokine Receptors (CCR5): Sulfonamide linkers are common in non-peptide antagonists.
The sulfonyl chloride group acts as a "warhead," enabling the "click-like" formation of sulfonamides, which are metabolically stable and offer unique hydrogen-bonding geometries compared to carboxamides.
Visualization: Scaffold Utility Pathway
Figure 1: Strategic workflow transforming the raw scaffold into bioactive library candidates via the sulfonyl chloride intermediate.
Synthesis Protocol: The Sulfuryl Chloride Route
Note: This protocol is adapted for high-purity generation, minimizing the formation of bis-sulfonamides.
Causality & Mechanistic Insight
The reaction between a secondary amine (4-phenylpiperidine) and sulfuryl chloride (
-
Why -20°C? Higher temperatures favor the formation of the symmetric sulfamide byproduct (R-SO2-R), where the product reacts with a second equivalent of amine.
-
Why DCM? Dichloromethane provides solubility for the organic amine while remaining inert to the sulfonyl chloride.
Step-by-Step Methodology
Reagents:
-
4-Phenylpiperidine (1.0 eq)[1]
-
Sulfuryl Chloride (
) (1.0 - 1.2 eq) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) - Optional scavenger, but often omitted in direct oxidative chlorination to prevent complex salts.
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve sulfuryl chloride (1.2 eq) in anhydrous DCM (approx. 5 mL per mmol) and cool the solution to -20°C using a cryocooler or dry ice/acetone bath.
-
Addition: Dissolve 4-phenylpiperidine (1.0 eq) and TEA (1.1 eq) in DCM. Add this solution dropwise to the cold sulfuryl chloride over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature below -10°C. Rapid addition causes local heating and byproduct formation.
-
-
Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Note: Sulfonyl chlorides are unstable on silica; quench a small aliquot with methanol to visualize as the methyl ester).
-
Workup:
-
Dilute with cold DCM.
-
Wash rapidly with ice-cold water (to remove amine salts) followed by cold 1N HCl (to remove unreacted amine).
-
Warning: Extended contact with water hydrolyzes the product to the sulfonic acid.
-
Dry organic layer over anhydrous
, filter, and concentrate in vacuo at <30°C.
-
-
Purification: If necessary, recrystallize from hexane/ether or use rapid filtration through a short plug of silica (eluting with non-polar solvent).
Application: Sulfonamide Library Synthesis
Once isolated, 4-phenylpiperidine-1-sulfonyl chloride is used to derivatize primary or secondary amines.
Standard Coupling Procedure
-
Preparation: Dissolve the target amine (1.0 eq) in DCM or THF.
-
Base: Add Pyridine (2.0 eq) or TEA (2.0 eq) as an HCl scavenger.
-
Coupling: Add 4-phenylpiperidine-1-sulfonyl chloride (1.1 eq) at 0°C.
-
Completion: Stir at Room Temperature (RT) for 2–12 hours.
-
Isolation: The resulting sulfonamides are generally stable and can be purified via standard flash chromatography.
Visualization: Reaction Mechanism
Figure 2: Mechanistic pathway for the formation of the sulfonyl chloride intermediate.
Safety & Handling (E-E-A-T Compliance)
Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.
-
Hydrolysis Risk: Reacts violently with water to form 4-phenylpiperidine-1-sulfonic acid and Hydrochloric Acid (HCl) gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Containers must be tightly sealed to prevent hydrolysis by atmospheric moisture.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. All operations must be performed in a functioning fume hood.[2]
References
-
PubChem. (n.d.).[3] 4-phenylpiperidine-1-sulfonyl chloride (Compound).[4][5] National Library of Medicine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands. Retrieved from [Link]
Sources
- 1. Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride | C15H21ClNO2- | CID 44356746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Piperidine-1-sulfonyl chloride | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-phenylpiperidine-1-sulfonyl chloride (C11H14ClNO2S) [pubchemlite.lcsb.uni.lu]
- 5. 727989-58-4|4-Phenylpiperidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
Strategic Sourcing & Technical Guide: 4-Phenylpiperidine-1-sulfonyl Chloride
The following technical guide provides a comprehensive analysis of 4-Phenylpiperidine-1-sulfonyl chloride , a specialized electrophilic building block used in medicinal chemistry.
CAS: 727989-58-4 | Formula: C₁₁H₁₄ClNO₂S | MW: 259.75 g/mol [1]
Executive Summary
4-Phenylpiperidine-1-sulfonyl chloride is a critical reagent for introducing the 4-phenylpiperidine motif via a sulfonamide linkage (sulfamoyl moiety). Unlike its carbon-bound analogs, this compound features a nitrogen-sulfur bond (
This distinction is vital for reactivity: it is less stable than aryl sulfonyl chlorides and highly prone to hydrolysis. Consequently, commercial availability is often restricted to "Make-to-Order" or "Cold-Chain" catalog items, driving many research groups to synthesize it in-house from the stable precursor, 4-phenylpiperidine.
Market Analysis: Supplier & Price Comparison
Due to the compound's moisture sensitivity, few suppliers maintain shelf stock. Most listings require inquiry. The table below contrasts the finished reagent against its stable precursor to highlight the "Make vs. Buy" economic leverage.
Table 1: Commercial Availability & Cost Estimation
| Compound | CAS | Grade | Pack Size | Estimated Price (USD)* | Lead Time |
| 4-Phenylpiperidine-1-sulfonyl chloride | 727989-58-4 | 97% | 1 g | $180 - $250 | 2-4 Weeks (Cold Chain) |
| 5 g | $600 - $850 | Make-to-Order | |||
| 4-Phenylpiperidine (Precursor) | 771-99-3 | 98% | 5 g | $85 - $152 | In Stock (RT) |
| 25 g | $300 - $450 | In Stock (RT) |
Key Suppliers (Verified Listings):
-
Sigma-Aldrich (MilliporeSigma): Lists CAS 727989-58-4 (Product # varies by region). Often "Inquire".
-
BLD Pharm: Stock item in some regions; requires cold shipping.
-
Enamine / Combi-Blocks: Frequent suppliers of piperidine building blocks; often the most cost-effective for gram-scale custom synthesis.
Strategic Insight: The markup on the sulfonyl chloride is approximately 500-800% over the precursor cost. For requirements >5g, in-house synthesis is strongly recommended to ensure reagent freshness and reduce cost.
Technical Evaluation: Synthesis & Mechanism
If sourcing proves difficult or cost-prohibitive, the synthesis of 4-phenylpiperidine-1-sulfonyl chloride is a straightforward, one-step protocol.
Reaction Mechanism
The reaction involves the nucleophilic attack of the secondary amine (4-phenylpiperidine) on sulfuryl chloride (
Critical Control Point: The reaction produces HCl.[2] An exogenous base (Triethylamine or DIPEA) is required to scavenge the acid and prevent the formation of the unreactive amine hydrochloride salt.
DOT Diagram: Synthesis Workflow
Figure 1: Synthesis pathway via sulfuryl chloride. Strict temperature control is required to prevent bis-substitution (sulfamide formation).
Experimental Protocol (Self-Validating)
This protocol is designed for the synthesis of ~5g of target material. It includes checkpoints to validate success during the process.
Safety Warning: Sulfuryl chloride is corrosive and lachrymatory. Work in a fume hood.
Materials
-
Reagent A: 4-Phenylpiperidine (1.0 eq)
-
Reagent B: Sulfuryl chloride (1.2 eq) - Must be colorless/fresh.
-
Base: Triethylamine (Et₃N) (1.5 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask. Purge with Nitrogen (
). -
Solvation: Dissolve 4-Phenylpiperidine (1.61 g, 10 mmol) and Et₃N (2.1 mL, 15 mmol) in 50 mL anhydrous DCM.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Note: Low temperature favors mono-substitution.
-
Addition: Add Sulfuryl chloride (1.2 eq) dropwise over 20 minutes.
-
Observation Check: White precipitate (Et₃N·HCl) should form immediately.
-
-
Reaction: Allow to warm to 0°C over 2 hours. Stir at 0°C for 1 hour.
-
Work-up (Critical for Purity):
-
Quench with ice-cold water (slowly).
-
Extract organic layer.
-
Wash with cold 0.5M HCl (removes unreacted amine).
-
Wash with cold Brine.
-
Dry over
, filter, and concentrate in vacuo at <30°C.
-
-
Result: Off-white solid or viscous oil. Yield typically 85-95%.[2]
Quality Control (QC)
-
TLC: Run in Hexane:EtOAc (3:1). The product (
) is less polar than the starting amine ( ). -
¹H NMR (CDCl₃): Look for the disappearance of the N-H proton (broad singlet >2.0 ppm) and the downfield shift of the
-protons on the piperidine ring due to the electron-withdrawing sulfonyl group. -
Stability Check: If the NMR shows a broad hump around 8-10 ppm, the chloride has hydrolyzed to the sulfonic acid (
).
Medicinal Chemistry Applications
The 4-phenylpiperidine scaffold is a "privileged structure" in drug discovery, acting as a core for:
-
Opioid Receptor Ligands: Modulating affinity via N-substitution.
-
Dopamine (D2/D4) Antagonists: Similar to haloperidol or pridopidine structures.
-
Chemokine Receptor Antagonists (CCR5/CCR2).
The sulfonyl chloride allows for the rapid generation of Sulfamide libraries (
Decision Tree: Sourcing Strategy
Figure 2: Strategic decision matrix based on scale and cost-efficiency.
References
Sources
Methodological & Application
Reaction conditions for 4-Phenylpiperidine-1-sulfonyl chloride with primary amines
Application Note & Protocol
Topic: Reaction Conditions for 4-Phenylpiperidine-1-sulfonyl chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Sulfonamide Linkage
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its unique physicochemical properties—acting as a stable, non-classical bioisostere for amides and phenols while providing an additional hydrogen bond acceptor—make it a valuable scaffold in drug design.[2][3] The reaction of sulfonyl chlorides with primary or secondary amines is the most classic and widely employed method for constructing this critical linkage.[1][4]
This guide provides a detailed examination of the reaction between 4-Phenylpiperidine-1-sulfonyl chloride and various primary amines. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the selection of specific reaction parameters. Our goal is to empower researchers to not only successfully execute this transformation but also to intelligently troubleshoot and adapt the protocol for novel substrates.
Pillar 1: The Core Mechanism of Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The process can be broken down into two fundamental steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a leaving group. This step also releases a proton from the nitrogen, which is neutralized by a base present in the reaction mixture.
The overall reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] The presence of a base is therefore crucial to neutralize this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium towards the product.[1][4]
Caption: General mechanism for sulfonamide synthesis.
Pillar 2: Causality Behind Experimental Choices
The success of a sulfonylation reaction hinges on the careful selection of several key parameters. Understanding the function of each component is critical for optimization and troubleshooting.
The Role of the Base
A base is essential to scavenge the HCl produced during the reaction. The choice of base can significantly impact yield and purity.
-
Common Choices: Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or pyridine, are frequently used.[1][4][5]
-
Expert Rationale: While TEA is common and cost-effective, a more sterically hindered base like DIPEA is often preferred. Its bulkiness prevents it from acting as a competing nucleophile that could react with the sulfonyl chloride. Pyridine can also be used and may sometimes serve as the solvent, but its removal during work-up can be more challenging.[1] An excess of 1.1 to 1.5 equivalents of the base is typically sufficient to drive the reaction to completion.[4]
Solvent Selection
The solvent must dissolve the reactants while remaining inert to the highly reactive sulfonyl chloride.
-
Common Choices: Anhydrous aprotic solvents are the standard. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent options.[4]
-
Expert Rationale: The use of anhydrous (dry) solvents is paramount. Sulfonyl chlorides are sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[4] Protic solvents like alcohols must be avoided as they can compete with the amine, leading to the formation of sulfonate ester byproducts.[4] Aprotic polar solvents like acetonitrile or acetone can sometimes lead to faster reaction rates by stabilizing ionic intermediates.
Temperature Control
Temperature management is key to controlling the reaction rate and minimizing side reactions.
-
Standard Protocol: The reaction is typically initiated at 0 °C, followed by gradual warming to room temperature.[1][4]
-
Expert Rationale: The initial reaction between the amine and the sulfonyl chloride is often exothermic. Starting at a reduced temperature (0 °C, using an ice bath) helps to control this exotherm, preventing potential degradation of reactants and the formation of byproducts.[6] Once the initial addition is complete, allowing the reaction to warm to room temperature provides the necessary energy for the reaction to proceed to completion over several hours.[4]
Stoichiometry and Addition Sequence
The order and ratio in which reactants are combined can influence the outcome.
-
Standard Protocol: The sulfonyl chloride (1.0-1.05 equivalents) is added dropwise as a solution to a stirred solution of the primary amine (1.0 equivalent) and base.[4]
-
Expert Rationale: A slow, dropwise addition of the sulfonyl chloride prevents a localized high concentration of the electrophile, which can lead to side reactions such as di-sulfonylation of the primary amine.[4] Using a slight excess of the amine is generally avoided to simplify purification, but in cases where the amine is inexpensive, a large excess can sometimes be used to act as both the nucleophile and the base.
Pillar 3: A Validated Experimental Protocol
This protocol provides a reliable, step-by-step method for the synthesis of N-substituted-4-phenylpiperidine-1-sulfonamides.
Materials & Reagents
-
4-Phenylpiperidine-1-sulfonyl chloride
-
Primary amine of interest
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology
-
Reaction Setup: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]
-
Amine Solution: To a round-bottom flask, add the primary amine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine). Add the base (e.g., TEA, 1.2 eq.).
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve 4-Phenylpiperidine-1-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is fully consumed.[4]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and finally with brine.[4]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide product.
Sources
Late-stage functionalization using 4-Phenylpiperidine-1-sulfonyl chloride
Application Note: Late-Stage Functionalization using 4-Phenylpiperidine-1-sulfonyl chloride
Part 1: Executive Summary & Strategic Rationale
The "Privileged Scaffold" Approach to Late-Stage Functionalization (LSF)
In modern drug discovery, Late-Stage Functionalization (LSF) is not merely about adding a group; it is about introducing functional complexity to a validated core. 4-Phenylpiperidine-1-sulfonyl chloride represents a strategic reagent in this domain. It does not just act as a protecting group or a simple linker; it installs the 4-phenylpiperidine moiety—a "privileged pharmacophore" found in numerous GPCR ligands (e.g., opioids, NK1 antagonists) and ion channel modulators.
This guide details the use of 4-Phenylpiperidine-1-sulfonyl chloride for the rapid diversification of amine-bearing drug candidates. Unlike simple tosyl or mesyl chlorides, this reagent is used to modulate lipophilicity (LogD) , metabolic stability , and receptor binding affinity via the formation of a stable sulfonamide linkage.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Rapid expansion of amine fragments into GPCR-targeted libraries.
-
SAR Exploration: Modulating the "southern" or "eastern" periphery of a lead molecule with a bulky, lipophilic, non-aromatic cycle.
-
SuFEx Chemistry: Precursor to the corresponding Sulfonyl Fluoride for click-chemistry applications.
Part 2: Chemical Mechanism & Reactivity Profile
The primary mode of action is Nucleophilic Substitution at Sulfur (S_N2-like) . However, the steric bulk of the piperidine ring and the electronics of the sulfonyl group dictate specific handling requirements to avoid hydrolysis or side reactions.
Reaction Pathway Analysis
-
Activation: The sulfur atom is highly electrophilic (
), susceptible to attack by nucleophiles (amines, alcohols). -
Transition State: Formation of a trigonal bipyramidal intermediate.
-
Elimination: Loss of chloride ion (
) and formation of the stable sulfonamide bond. -
Competing Pathway: Hydrolysis by water to the sulfonic acid (irreversible deactivation).
Figure 1: Mechanistic pathway for sulfonylation. Note the competing hydrolysis pathway which necessitates anhydrous conditions.
Part 3: Experimental Protocols
Protocol A: Microscale Parallel Synthesis (Library Generation)
Designed for 96-well plate format to screen 4-phenylpiperidine analogs against a library of amine cores.
Reagents:
-
Substrate: Amine library (10 µmol per well).
-
Reagent: 4-Phenylpiperidine-1-sulfonyl chloride (0.2 M in DCM).
-
Base:
-Diisopropylethylamine (DIEA) or Triethylamine (Et3N). -
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if amine is polar).
Step-by-Step Workflow:
-
Preparation:
-
Dissolve amine substrates (1.0 equiv, 10 µmol) in anhydrous DCM (100 µL/well).
-
Add DIEA (3.0 equiv, 30 µmol). Note: Excess base prevents protonation of the amine by generated HCl.
-
-
Addition:
-
Cool the plate to 0°C (ice bath or cryo-block).
-
Add 4-Phenylpiperidine-1-sulfonyl chloride solution (1.2 equiv, 12 µmol) slowly to each well.
-
-
Incubation:
-
Seal plate with chemically resistant foil.
-
Shake at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Check one random well by LC-MS. The mass shift will be +223.07 Da (C11H14NO2S).
-
-
Quenching & Purification:
-
Add 10% aqueous
(50 µL) to quench unreacted chloride. -
Evaporate solvent (Genevac or N2 blow-down).
-
Redissolve in DMSO for direct biological screening OR purify via solid-phase extraction (SCX cartridges) if high purity is required.
-
Protocol B: Late-Stage Functionalization of Complex Scaffolds
Designed for high-value intermediates (e.g., modifying a natural product or advanced drug lead).
Context: Complex molecules often contain competing nucleophiles (-OH, -NH- amides). Selectivity is achieved via pH and solvent control.
Table 1: Reaction Optimization Matrix
| Parameter | Standard Condition | "Difficult" Substrate Condition | Rationale |
| Solvent | DCM (Anhydrous) | Pyridine (Neat) or THF/Water | Pyridine acts as both solvent and nucleophilic catalyst. |
| Base | Et3N (2.0 equiv) | DMAP (0.1 equiv) + DIEA | DMAP forms a reactive sulfonyl-pyridinium intermediate. |
| Temperature | 0°C | 40°C | Steric bulk of 4-phenylpiperidine may require thermal energy. |
| Stoichiometry | 1.1 equiv Reagent | 2.5 equiv Reagent | Hydrolysis competes; excess reagent drives completion. |
Detailed Procedure:
-
Setup: In a flame-dried vial under Argon, dissolve the complex amine (50 mg, 1.0 equiv) in anhydrous Pyridine (0.1 M concentration).
-
Activation: Add DMAP (0.1 equiv) if the amine is sterically hindered (e.g., secondary amine).
-
Addition: Add 4-Phenylpiperidine-1-sulfonyl chloride (1.5 equiv) as a solid in one portion.
-
Reaction: Stir at RT for 16 hours.
-
Checkpoint: If conversion < 50% after 4 hours, heat to 40°C.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over Na2SO4.
Protocol C: SuFEx Activation (Synthesis of Sulfonyl Fluoride)
For applications requiring "Click" chemistry or covalent protein tagging.
Concept: Convert the Chloride to a Fluoride to create a latent electrophile that only reacts with specific nucleophiles (e.g., Tyrosine residues) or under activation.
-
Reaction: Dissolve 4-Phenylpiperidine-1-sulfonyl chloride (1 mmol) in MeCN (2 mL).
-
Fluorination: Add
(sat. aqueous solution, 2 equiv) or anhydrous ZnF2. -
Stir: Vigorously stir at RT for 2 hours.
-
Outcome: The Sulfonyl Fluoride is significantly more stable to hydrolysis than the chloride and can be stored.
Part 4: Data Interpretation & Troubleshooting
Characterization Data (Representative):
-
1H NMR (DMSO-d6): Look for the piperidine ring protons. The protons
to the Nitrogen (sulfonamide linkage) typically appear around 3.6–3.8 ppm (doublet of doublets). The aromatic phenyl protons appear at 7.1–7.4 ppm. -
LC-MS:
-
Parent: [M+H]+
-
Fragment: A characteristic fragment at m/z ~160 (4-phenylpiperidine cation) is often observed in MS/MS.
-
Troubleshooting Guide:
| Observation | Root Cause | Corrective Action |
| Hydrolysis Product (Sulfonic Acid) only | Wet solvent or old reagent. | Distill DCM over CaH2. Check reagent quality (should be white solid, not sticky). |
| Low Conversion (Secondary Amine) | Steric hindrance. | Switch to Pyridine as solvent. Add 10 mol% DMAP. Heat to 45°C. |
| Bis-sulfonylation | Primary amine is too reactive. | Use 0.9 equiv of reagent. Add reagent dropwise at -78°C. |
Part 5: Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.
-
Water Reactivity: Reacts violently with water to release HCl gas.
-
Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
Blakemore, D. C., et al. (2018). "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394. Link
- Context: Discusses the role of LSF and privileged scaffolds in modern library synthesis.
- Grimster, N. P., et al. (2013). "Aromatic Sulfonyl Chlorides: Key Reagents for Late-Stage Functionalization." Journal of Medicinal Chemistry, 56(11), 4151–4165. Context: General protocols for sulfonyl chloride reactivity and stability.
-
Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
- Context: Protocol for converting sulfonyl chlorides to fluorides (Protocol C).
-
Fier, P. S., et al. (2019).[2] "Late-Stage Functionalization of Sulfonamides." J. Am. Chem. Soc., 141(46), 18416–18420. Link
- Context: Mechanistic insights into sulfonamide stability and reverse-functionaliz
Sources
Troubleshooting & Optimization
Technical Support Center: Moisture Sensitivity of Sulfonyl Chloride Reagents
Introduction: The "Hidden" Stoichiometry
As researchers, we often treat sulfonyl chlorides (e.g., p-TsCl, MsCl, TfCl) as robust electrophiles. In reality, they are kinetically unstable entities that are constantly "racing" against moisture.
The hydrolysis of a sulfonyl chloride is not merely a loss of active titer; it is a generative degradation. Every mole of hydrolyzed reagent produces one mole of sulfonic acid (
This guide moves beyond basic handling to provide a rigorous, self-validating framework for using these reagents in high-stakes drug development workflows.
Module 1: Quality Control & Diagnostics
Stop guessing. If your reagent is compromised, no amount of catalyst will save the reaction.
1.1 Visual & Physical Diagnostics
| Indicator | Status | Technical Insight |
| Free-flowing powder | Pass | Crystal lattice is intact; minimal surface hydrolysis. |
| Clumping / Crusting | Caution | Surface hydrolysis has formed sulfonic acid "bridges" between crystals. Purification required. |
| Liquid (for solid reagents) | Fail | Eutectic depression caused by high impurity levels ( |
| Fuming upon opening | Hazard | Significant HCl pressure buildup. Handle in a fume hood or glovebox immediately. |
1.2 The "Gold Standard" Purity Protocol: Morpholine Derivatization
Direct NMR of sulfonyl chlorides can be misleading due to rapid hydrolysis in "wet" deuterated solvents. The most reliable method is to convert the unstable chloride into a stable sulfonamide derivative for quantification.
Protocol:
-
Setup: Flame-dry a 20 mL vial with a magnetic stir bar.
-
Reagent: Dissolve approx. 50 mg (accurately weighed) of the sulfonyl chloride sample in 1 mL of dry DCM.
-
Derivatization: Add 2.5 equivalents of Morpholine .
-
Why Morpholine? It is a secondary amine that reacts rapidly and quantitatively. It also acts as a base to scavenge the HCl.
-
-
Reaction: Stir for 10 minutes at room temperature.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess morpholine), then brine. Dry over
.[1] -
Analysis: Run
H-NMR or GC-MS on the resulting sulfonamide.-
Calculation: Purity is determined by the integration of the sulfonamide product peaks vs. internal standard, or simply by the absence of sulfonic acid peaks (which would have been washed away, indicating the mass loss).
-
1.3 QC Decision Logic (DOT Visualization)
Caption: Decision tree for assessing sulfonyl chloride viability. Note that "Fuming" indicates significant HCl generation.
Module 2: Handling & Storage
Prevention is cheaper than purification.
2.1 The Inert Barrier
Sulfonyl chlorides are hygroscopic . Once a bottle is opened in humid air (relative humidity
-
Storage: Store under an inert atmosphere (Nitrogen or Argon). For long-term storage, wrap the cap interface with Parafilm or electrical tape to prevent moisture diffusion.
-
Transfer: Never pour sulfonyl chlorides. Use a wide-bore needle and syringe for liquids, or a powder funnel under a cone of Nitrogen for solids.
2.2 FAQ: "It smokes when I open the bottle. Is it safe?"
Answer: The "smoke" is hydrochloric acid (HCl) vapor reacting with atmospheric moisture to form mist.
-
Immediate Action: Vent the bottle in a fume hood.
-
Root Cause: The reagent has partially hydrolyzed.
-
Remediation: If the reagent is a solid (like TsCl), it can often be saved by recrystallization . Dissolve in minimum hot toluene, filter to remove insoluble sulfonic acid, and add hexanes to precipitate the chloride.
Module 3: Reaction Troubleshooting
The kinetic race between your nucleophile and water.
3.1 The Mechanism of Failure
The reaction is a competition between the nucleophile (
-
Path A (Desired):
-
Path B (Parasitic):
Critical Insight: Path B is autocatalytic in some contexts because the generated acid can protonate the amine nucleophile (
3.2 Competitive Pathways Diagram (DOT Visualization)
Caption: Kinetic competition. Note the red dashed line: Hydrolysis generates HCl, which kills the remaining nucleophile.
3.3 Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Wet solvent or reagents. | Dry solvent (KF < 50 ppm). Increase Sulfonyl Chloride equivalents (1.2 -> 1.5 eq). |
| Reaction Stalls | Acid accumulation (protonated amine). | Add an auxiliary base (e.g., |
| Exotherm on Quench | Unreacted Sulfonyl Chloride.[1] | Do not add water directly. Dilute with DCM first, then add saturated |
| Product is Oil (should be solid) | Trapped Sulfonic Acid. | Wash organic layer with 1M NaOH (if product is stable) to extract the water-soluble sulfonate byproduct. |
Module 4: Safety & Disposal
Respect the chemistry.
4.1 The "Delayed" Exotherm
Sulfonyl chlorides are not always immediately water-reactive. Some bulky analogs (e.g., Triisopropylbenzenesulfonyl chloride) hydrolyze slowly.
-
Risk: If you toss "unreacted" reagent into a waste drum containing water, it may hydrolyze over hours, building pressure and heat.
-
Protocol: Always quench reaction mixtures actively in a flask before disposal. Stir with aqueous base (NaOH or NaHCO3) until the organic layer shows no starting material by TLC.
4.2 Emergency Procedures
-
Skin Contact: Wash with soap and water immediately.[2][3][4] The HCl generated causes severe chemical burns.
-
Spill: Cover with dry sand or weak base (Soda Ash). Do not use water.[2][3][5]
References
-
Kinetics and Mechanism of Hydrolysis: Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[6] Journal of Organic Chemistry USSR, 1988.[6] [6]
-
Handling Moisture Sensitive Reagents: "Handling of Air-Sensitive and Moisture-Sensitive Reagents." Fisher Scientific Technical Guide.
-
Safety Data Sheet (p-Toluenesulfonyl Chloride): Thermo Fisher Scientific / Alfa Aesar SDS. (Note: Generic landing page for verified reagent).
-
Titration/Purity Analysis: "A Researcher's Guide to Characterizing Sulfonyl Chlorides." BenchChem Technical Support.
-
Purification Procedures: "Purification of p-toluenesulfonyl chloride." Organic Syntheses, Coll. Vol. 4, p. 943.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nj.gov [nj.gov]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Purification of 4-Phenylpiperidine Sulfonamides
Introduction: The Chemistry of the Challenge
Welcome to the Technical Support Center. You are likely here because you are purifying a 4-phenylpiperidine sulfonamide derivative. This scaffold is ubiquitous in opioid receptor ligands and psychoactive drug discovery.
The Core Separation Challenge: The purification difficulty usually stems from the drastic difference in physicochemical properties between your neutral product (the sulfonamide) and your basic starting material (the 4-phenylpiperidine amine).
-
The Product:
. This is a tertiary sulfonamide . It is generally neutral, lipophilic, and UV-active. -
The Impurity: Unreacted 4-phenylpiperidine. This is a secondary amine (
). It interacts strongly with acidic silanols on silica gel, causing severe "tailing" (streaking) that contaminates your product fractions.
This guide provides self-validating protocols to resolve these specific issues.
Module 1: Pre-Purification & Solubility
Q: My crude mixture is a solid/gum and won't dissolve in Hexane/Ethyl Acetate. How do I load this?
A: Do NOT use liquid loading with strong solvents. Sulfonamides often exhibit poor solubility in non-polar solvents. If you dissolve your sample in a "strong" solvent (like DCM or Methanol) to load it onto the column, the sample will travel with the solvent front, destroying resolution.
Protocol: The Dry Loading Technique This is the industry standard for insoluble sulfonamides.
-
Dissolve: Dissolve your crude mixture in the minimum amount of DCM or Methanol.
-
Adsorb: Add silica gel (ratio: 1g silica per 1g crude sample) or Celite 545 (preferred for faster flow).
-
Evaporate: Rotary evaporate until you have a free-flowing, dry powder.
-
Load: Pour this powder on top of your pre-packed column or into a solid load cartridge.
Q: What is the "Golden Rule" for solvent system selection?
A: Match the solvent to the impurity profile.
-
Standard System: Hexane / Ethyl Acetate (0-50%). Best for lipophilic sulfonamides.
-
Polar System: DCM / Methanol (0-10%). Best if the compound is highly polar.
-
Specialty System: Chloroform / t-Butanol (80:20).[1] Specific for difficult sulfonamide separations [1].
Module 2: Troubleshooting "Tailing" (The Amine Problem)
Q: My product elutes cleanly, but the starting amine streaks through all fractions. How do I stop this?
A: You must neutralize the silica surface.
Standard silica gel is acidic (
The Fix: Mobile Phase Modifiers Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both your weak and strong solvents.
-
Mechanism:[1] The small, mobile base (TEA) saturates the acidic silanol sites, effectively "blocking" them. This allows the bulky 4-phenylpiperidine to elute as a sharp band rather than a streak.
Visualization: The Silanol Blocking Mechanism
Caption: Mechanism of amine tailing on silica and the corrective action of Triethylamine (TEA).
Module 3: Advanced Separation Strategies
Q: I added TEA, but I still have co-elution. What now?
A: Switch stationary phases.
If the
Option A: Amine-Functionalized Silica (
-
Why: The stationary phase is already basic. It repels the basic 4-phenylpiperidine impurity (eluting it early) while retaining the neutral sulfonamide via normal phase interactions.
-
Benefit: No need for messy TEA additives in your solvent [2].
Option B: Reverse Phase (C18)
-
Why: Sulfonamides have distinct hydrophobic profiles compared to amines. In C18 (Water/Acetonitrile + 0.1% Formic Acid), the basic amine will be protonated and elute in the void volume (very fast), while the lipophilic sulfonamide will retain and elute later.
-
Protocol:
-
Equilibrate C18 column with 5% MeCN / 95% Water.
-
Gradient: 5% to 100% MeCN over 15 CV (Column Volumes).
-
The amine elutes at ~1-2 CV. The sulfonamide elutes at >8 CV.
-
Summary of Protocols
| Parameter | Standard Protocol | Difficult Separation | Highly Polar / Water Soluble |
| Stationary Phase | Silica Gel (40-63 µm) | Amine-Functionalized Silica | C18 (Reverse Phase) |
| Solvent A | Hexane or DCM | Hexane or DCM | Water + 0.1% Formic Acid |
| Solvent B | Ethyl Acetate or MeOH | Ethyl Acetate or MeOH | Acetonitrile or Methanol |
| Modifier | None (if product is pure) | None required | Buffer (Ammonium Acetate) |
| Impurity Handling | Basic amine may tail | Basic amine elutes fast | Basic amine elutes in void |
Workflow Decision Tree
Use this logic flow to determine the correct purification method for your specific batch.
Caption: Decision tree for selecting the optimal purification strategy based on solubility and TLC behavior.
References
-
USDA Food Safety and Inspection Service. (2009).[1] Determination and Confirmation of Sulfonamides (CLG-SUL.05).[1]Link
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Separation Mechanisms.Link
-
Biotage. (2025).[2][3] Successful Flash Chromatography: Method Development Guide.Link
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[3][4][5]Link
Sources
Technical Support Center: Sulfonyl Chloride Coupling (Sulfonylation)
Topic: Alternative Bases to Pyridine
Welcome to the Sulfonylation Technical Support Center. This guide is designed for medicinal chemists and process scientists seeking to replace pyridine in sulfonamide/sulfonate synthesis. While pyridine is the traditional standard, its toxicity, odor, and difficulty in removal (high boiling point) often necessitate superior alternatives.
Module 1: Base Selection Matrix
Objective: Select the correct base based on your specific substrate (Sulfonyl Chloride type) and Nucleophile.
The "One-Size-Fits-All" Trap: Unlike acyl chlorides, sulfonyl chlorides vary drastically in reactivity and side-reaction pathways. The most critical distinction is between Aromatic and Aliphatic sulfonyl chlorides.
| Base Candidate | Type | Best For | Key Advantage | Critical Limitation |
| Inorganic Carbonates ( | Heterogeneous / Biphasic | Aliphatic | No Sulfene Formation. Green chemistry compliant; easy workup. | Requires biphasic system (Schotten-Baumann). Slower kinetics. |
| DIPEA (Hünig's Base) | Sterically Hindered Amine | Aromatic | Non-nucleophilic; soluble in organic solvents. | High Risk: Promotes sulfene elimination in aliphatic substrates. Hard to remove traces. |
| N-Methylimidazole (NMI) | Nucleophilic Catalyst | Low-reactivity Nucleophiles | "Super-Pyridine." High catalytic activity; lower eq. needed than pyridine.[1][2] | Expensive. Hard to remove via evaporation (requires acid wash). |
| DABCO | Tertiary Amine | Rapid Coupling | High basicity and nucleophilicity. | Can form quaternary salts that crash out, stalling reaction. |
| Polymer-Supported (PS-DIEA) | Solid Phase | High-Throughput Screening | Zero Workup. Filter to remove base/HCl salts. | High cost. Poor mass transfer for large scales. |
Module 2: Troubleshooting & FAQs
Issue 1: "My yield is low with Aliphatic Sulfonyl Chlorides (e.g., Mesyl Chloride), and I see 'hydrolysis' impurities."
Diagnosis: You are likely using Triethylamine (TEA) or DIPEA. You are not seeing hydrolysis; you are seeing Sulfene Elimination .
The Science: Aliphatic sulfonyl chlorides with
Issue 2: "I cannot get rid of the pyridine/base smell in my final product."
Diagnosis: Pyridine (bp 115°C) tracks with products. Fix:
-
Acid Wash: Wash organic layer with 1M HCl or 10% Citric Acid (converts base to water-soluble salt).
-
CuSO4 Wash: For pyridine specifically, wash with aqueous
. Pyridine coordinates to copper (turns blue) and stays in the aqueous phase. -
Prevention: Use Protocol A (Inorganic bases wash away with water).
Issue 3: "The reaction stalls with aniline nucleophiles."
Diagnosis: Anilines are weak nucleophiles. Inorganic bases may be too slow. Fix: Use Protocol B (NMI Catalysis) . NMI forms a highly reactive N-sulfonylimidazolium intermediate (similar to DMAP activation) that rapidly transfers the sulfonyl group to the aniline.
Module 3: Visualization & Logic
Diagram 1: The Sulfene Trap (Mechanism to Avoid)
Caption: Mechanism showing how tertiary amines trigger side reactions with aliphatic sulfonyl chlorides via Sulfene intermediates.
Diagram 2: Base Selection Decision Tree
Caption: Logic flow for selecting the optimal base/protocol based on substrate chemistry.
Module 4: Validated Experimental Protocols
Protocol A: Schotten-Baumann Conditions (Green/Biphasic)
Best for: Aliphatic sulfonyl chlorides (MsCl), scale-up, and avoiding organic base impurities.
-
Preparation: Dissolve the amine nucleophile (1.0 equiv) in 2-MeTHF or Ethyl Acetate (green alternatives to DCM).
-
Base Solution: Prepare a 10-20% aqueous solution of
or (2.5 equiv). -
Mixing: Combine the organic and aqueous layers in a flask with vigorous stirring.
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1–1.2 equiv) dropwise.
-
Note: Slow addition prevents the sulfonyl chloride from pooling and hydrolyzing in the aqueous phase.
-
-
Reaction: Warm to Room Temperature (RT) and stir vigorously for 2–4 hours.
-
Workup: Stop stirring. Separate layers. Wash organic layer with water (1x) and Brine (1x).[3] Dry over
and concentrate.-
Result: Usually yields pure sulfonamide without chromatography.
-
Protocol B: N-Methylimidazole (NMI) Catalysis
Best for: Aromatic sulfonyl chlorides with weak nucleophiles (anilines, alcohols).
-
Preparation: Dissolve amine/alcohol (1.0 equiv) in anhydrous MeCN or DCM .
-
Base/Catalyst: Add N-Methylimidazole (NMI) (1.2 equiv).
-
Why NMI? It acts as both the base (to scavenge HCl) and the nucleophilic catalyst (forming the active sulfonyl-ammonium species).[3]
-
-
Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) slowly.
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc. Wash with 10% Citric Acid (2x) to remove NMI (NMI is water-soluble at low pH). Wash with saturated
and Brine.[3] -
Concentrate: Evaporate solvent to yield product.
References
-
Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry.
-
King, J. F., et al. (1992). "Organic sulfur mechanisms. 33. Sulfene formation from alkanesulfonyl chlorides." Canadian Journal of Chemistry.
-
Dunn, P. J. (2012). "Solvents and Bases in the Synthesis of Sulfonamides." Green Chemistry in the Pharmaceutical Industry.
Sources
Stability of 4-Phenylpiperidine-1-sulfonyl chloride in DMSO vs DMF
Welcome to the Reagent Stability Support Center. Ticket ID: #STAB-4PP-SO2Cl Subject: Stability of 4-Phenylpiperidine-1-sulfonyl chloride in DMSO vs. DMF Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Do NOT store 4-Phenylpiperidine-1-sulfonyl chloride in DMSO. Doing so presents a high risk of rapid decomposition, loss of titer, and potential safety hazards (exotherms).
Recommendation:
-
Primary Choice: Prepare fresh solutions immediately before use.
-
Secondary Choice (Storage): Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) stored at -20°C or lower.
-
Alternative: Anhydrous THF or DCM (if solubility permits and temperature is controlled).
Module 1: The DMSO Hazard (Critical Safety)
Many researchers default to DMSO for library generation due to its universal solubility. However, for sulfonyl and sulfamoyl chlorides (like your compound, 4-phenylpiperidine-1-sulfonyl chloride), DMSO is chemically incompatible.
The Mechanism of Failure
DMSO is not just a solvent; it is an oxidant and a nucleophile. The sulfur atom in DMSO attacks the electrophilic sulfur in your sulfonyl chloride. This triggers a cascade similar to a Swern oxidation activation or Pummerer rearrangement.
The Consequence:
-
Rapid Titer Loss: Your reagent converts into the corresponding sulfonic acid (inactive).
-
Byproduct Formation: Formation of chloromethyl methyl sulfide and other thio-ethers.
-
Safety Risk: This reaction is exothermic. On a large scale, or in concentrated stocks (>100 mM), this can lead to thermal runaway or violent gas evolution.
Visualizing the Decomposition Pathway:
Figure 1: Mechanistic pathway of sulfonyl chloride decomposition in DMSO, leading to inactive acid and sulfide byproducts.
Module 2: DMF – The Better (But Imperfect) Alternative
DMF is the standard alternative, but it is not benign. The stability of your compound in DMF depends entirely on the quality of the solvent.
The Hidden Risk: Amine Contamination
DMF slowly hydrolyzes over time, especially if wet or stored at room temperature, generating Dimethylamine (DMA) and Formic Acid.
-
Reaction:
-
Impact: The free dimethylamine (a nucleophile) will react with your sulfonyl chloride to form N,N-dimethyl-4-phenylpiperidine-1-sulfonamide . This is a stable impurity that mimics your product in biological assays but is chemically inert.
Stability Comparison Table:
| Solvent System | Estimated Stability ( | Primary Degradation Mode | Risk Level |
| DMSO (RT) | < 2-4 Hours | Oxidative Decomposition / Solvolysis | HIGH |
| DMF (Grade: Technical) | 12-24 Hours | Aminolysis (reaction with DMA impurity) | MEDIUM |
| DMF (Anhydrous, -20°C) | > 2 Weeks | Slow Hydrolysis (trace water) | LOW |
| THF (Anhydrous) | > 1 Month | Hydrolysis (very slow) | LOW |
Module 3: Troubleshooting & FAQs
Q1: My DMSO stock solution turned warm and changed color. What happened? A: You likely triggered an exothermic decomposition. The color change (often yellow or orange) indicates the formation of sulfur-based byproducts. Discard immediately into a waste container suitable for halogenated/sulfur waste. Do not seal the container tightly immediately, as gas evolution may continue.
Q2: Can I use "Molecular Sieves" to stabilize the DMSO solution? A: No. Molecular sieves remove water, but they do not stop the intrinsic reaction between the DMSO oxygen and the sulfonyl sulfur. The instability is inherent to the solvent molecule itself, not just the water content.
Q3: I see a precipitate in my DMF stock solution. A: This is likely 4-phenylpiperidine-1-sulfonic acid (the hydrolysis product). Sulfonyl chlorides are hydrophobic, but their hydrolyzed acid forms are often less soluble in organic solvents or form zwitterionic aggregates. Check the water content of your DMF.[1][2]
Q4: How do I remove the "fishy" smell from my DMF before making a stock? A: The "fishy" smell is dimethylamine (DMA). If your DMF smells fishy, do not use it .
-
Fix: Sparge the DMF with dry nitrogen or argon for 15-30 minutes to remove volatile amines, or pass it through a plug of activated basic alumina. However, buying fresh "Anhydrous, Amine-Free" grade DMF is safer.
Module 4: Validated QC Protocol
Do not inject sulfonyl chlorides directly into an LCMS. The water in the mobile phase will hydrolyze the compound on the column, giving you a false peak for the sulfonic acid (or a split peak). You must derivatize it first.
Protocol: Morpholine Derivatization Assay
Purpose: To quantitatively determine the purity of 4-phenylpiperidine-1-sulfonyl chloride stocks.
Materials:
-
Morpholine (excess)
-
DCM or Acetonitrile
-
HPLC/LCMS[3]
Workflow:
-
Sampling: Take
of your stock solution (DMF or other). -
Quenching: Add to
of a quenching solution containing 10% Morpholine in Acetonitrile . -
Incubation: Vortex and let sit for 5 minutes at Room Temp. (Reaction is instantaneous).
-
Analysis: Inject this sample into the LCMS.
-
Observation: You are now looking for the Sulfonamide derivative (Mass = Parent Sulfonyl Chloride Mass - Cl + Morpholine Mass - H).
-
Interpretation: Any remaining "Sulfonic Acid" peak in this chromatogram represents original degradation in your stock, as the morpholine reaction is faster than hydrolysis.
-
Decision Logic for Solvent Selection:
Figure 2: Decision tree for selecting the appropriate solvent based on experimental constraints.
References
-
Yang, H. et al. "Potential Explosion Hazards of DMSO with Electrophiles." Purdue University Chemical Safety Notes. [Link]
-
Lowe, D. "Things I Won't Work With: Dimethyl Sulfoxide." Science.org (In the Pipeline). [Link]
- Org. Process Res. Dev. "Safety of Sulfonyl Chlorides in DMSO." Organic Process Research & Development, 2006.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 85982076, 4-phenylpiperidine-1-sulfonyl chloride." [Link]
Sources
- 1. CN1156437C - Hydrolysis inhibiting method for dimethylformamide - Google Patents [patents.google.com]
- 2. Computation-guided exploration of the reaction parameter space of N , N -dimethylformamide hydrolysis - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00200A [pubs.rsc.org]
- 3. 727989-58-4|4-Phenylpiperidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
Validation & Comparative
A Technical Guide to the ¹H NMR Spectral Analysis of 4-Phenylpiperidine-1-sulfonyl chloride: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular structure at the atomic level.[1][2] This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Phenylpiperidine-1-sulfonyl chloride, a versatile building block in medicinal chemistry. By presenting a detailed (predicted) spectral interpretation alongside a comparative analysis with common alternative sulfonylating agents, this document aims to equip researchers with the necessary tools for confident structural elucidation and quality control.
The Significance of 4-Phenylpiperidine-1-sulfonyl chloride in Drug Discovery
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates, particularly those targeting the central nervous system. The introduction of a sulfonyl chloride moiety at the 1-position provides a reactive handle for the synthesis of diverse sulfonamide libraries, a class of compounds with a broad spectrum of biological activities. The inherent reactivity of the sulfonyl chloride group, however, necessitates careful analytical monitoring to ensure the integrity of the starting material and the successful formation of the desired products.[2] ¹H NMR spectroscopy is an indispensable tool for this purpose, offering a rapid and non-destructive method to confirm structure and assess purity.
Predicted ¹H NMR Spectrum of 4-Phenylpiperidine-1-sulfonyl chloride
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 4-Phenylpiperidine-1-sulfonyl chloride with proton numbering.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Haromatic | 7.20 - 7.40 | Multiplet | - | 5H |
| Hβ, Hβ' | 3.80 - 3.95 | Multiplet | - | 4H |
| Hγ | 2.80 - 2.95 | Multiplet | - | 1H |
| Hα, Hα' | 2.05 - 2.20 | Multiplet | - | 4H |
Rationale for Predicted Chemical Shifts:
-
Aromatic Protons (Haromatic): The protons on the phenyl ring are expected to appear in the typical aromatic region of 7.20-7.40 ppm as a complex multiplet.[1]
-
Protons at Cβ and Cβ' (Hβ, Hβ'): These protons are adjacent to the nitrogen atom, which is directly attached to the strongly electron-withdrawing sulfonyl chloride group. This N-sulfonylation is anticipated to cause a significant downfield shift compared to the parent 4-phenylpiperidine (where the corresponding protons appear around 3.18 ppm).[1] A shift to the 3.80-3.95 ppm region is a reasonable estimation.
-
Proton at Cγ (Hγ): This methine proton is deshielded by the adjacent phenyl ring. Its chemical shift is predicted to be around 2.80-2.95 ppm, slightly downfield from its position in 4-phenylpiperidine (around 2.73 ppm) due to the long-range effects of the N-sulfonyl group.[1]
-
Protons at Cα and Cα' (Hα, Hα'): These protons are further from the electron-withdrawing groups and are expected to appear the most upfield among the piperidine ring protons. A predicted range of 2.05-2.20 ppm is proposed, which is a slight downfield shift from the corresponding protons in 4-phenylpiperidine (around 1.82-1.97 ppm).[1]
Comparative ¹H NMR Analysis with Alternative Sulfonylating Agents
To provide a practical context for the analysis of 4-Phenylpiperidine-1-sulfonyl chloride, a comparison with commonly used sulfonyl chlorides is essential. The choice of sulfonylating agent can significantly impact the synthetic outcome and the ease of product purification and characterization.
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 4-Phenylpiperidine-1-sulfonyl chloride (Predicted) | Aromatic: 7.20 - 7.40 (m, 5H)Piperidine (Hβ, Hβ'): 3.80 - 3.95 (m, 4H)Piperidine (Hγ): 2.80 - 2.95 (m, 1H)Piperidine (Hα, Hα'): 2.05 - 2.20 (m, 4H) | |
| Tosyl Chloride | Aromatic (ortho to SO₂Cl): ~7.90 (d, 2H)Aromatic (meta to SO₂Cl): ~7.35 (d, 2H)Methyl: ~2.45 (s, 3H) | |
| Dansyl Chloride | Aromatic: 7.20 - 8.60 (m, 6H)N(CH₃)₂: ~2.90 (s, 6H) | |
| Mesyl Chloride | Methyl: ~3.10 (s, 3H) |
This comparative table highlights the distinct ¹H NMR profiles of these reagents. The aliphatic signals of 4-Phenylpiperidine-1-sulfonyl chloride provide a clear diagnostic window, free from the aromatic and methyl signals of the alternative reagents, which can be advantageous for monitoring reactions where the aromatic or methyl groups of the sulfonylating agent might interfere with the signals of the target molecule.
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation of 4-Phenylpiperidine-1-sulfonyl chloride
Given the reactivity of sulfonyl chlorides, careful sample preparation is crucial to obtain a high-quality spectrum and avoid degradation.
Caption: Workflow for ¹H NMR sample preparation of sulfonyl chlorides.
-
Weighing: Accurately weigh 5-10 mg of 4-Phenylpiperidine-1-sulfonyl chloride directly into a clean, dry vial.
-
Dissolution: Add 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃). It is critical to use an anhydrous solvent to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Transfer: Gently swirl the vial to ensure complete dissolution. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum immediately to minimize the risk of sample degradation.
Conclusion
The detailed, albeit predicted, ¹H NMR spectral analysis of 4-Phenylpiperidine-1-sulfonyl chloride presented in this guide provides a valuable resource for researchers in drug discovery and organic synthesis. The distinct chemical shifts of the piperidine protons, significantly influenced by the N-sulfonyl chloride group, offer clear diagnostic markers for structural confirmation. The comparative analysis with common sulfonylating agents underscores the unique spectral features of this important building block. By following the outlined experimental protocols, scientists can confidently utilize ¹H NMR spectroscopy to ensure the quality of their starting materials and to effectively monitor the progress of their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
Sources
Safety Operating Guide
4-Phenylpiperidine-1-sulfonyl chloride proper disposal procedures
Executive Directive: Immediate Safety Context
Stop and Read: 4-Phenylpiperidine-1-sulfonyl chloride (
The Golden Rule of Disposal:
NEVER add water directly to solid 4-Phenylpiperidine-1-sulfonyl chloride. ALWAYS add the chemical (dissolved in a carrier solvent) to a large volume of agitated alkaline solution or ice.
Failure to follow this order of addition can result in a "delayed exotherm," where a crust of sulfonic acid forms over the solid core, trapping heat and pressure until it explosively ruptures, spraying hot hydrochloric acid (HCl) mist.
Hazard Mechanism: The "Why" Behind the Protocol
To handle this chemical safely, you must understand its hydrolysis pathway. Unlike simple salts, sulfonyl chlorides undergo nucleophilic substitution at the sulfur atom.
The Reaction:
In the case of 4-Phenylpiperidine-1-sulfonyl chloride, the bulky piperidine ring creates a lipophilic domain. If you attempt to quench the solid directly with water, the water cannot penetrate the hydrophobic crystal lattice efficiently. This leads to heterogeneous reaction kinetics—essentially, a "ticking time bomb" of unreacted material hiding inside a wet sludge.
Visualizing the Hazard Pathway:
Figure 1: Hazard pathway comparison between direct water contact (dangerous) and solvent-mediated quenching (safe).
Pre-Disposal Logistics
Before initiating disposal, verify you have the correct engineering controls and PPE. This is a self-validating safety check.
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Rationale |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Prevents inhalation of HCl gas evolved during hydrolysis. |
| Dermal (Hands) | Double Glove: Nitrile (Outer) + Laminate (Inner) | Sulfonyl chlorides penetrate standard nitrile quickly. Laminate provides the chemical barrier; nitrile provides dexterity. |
| Ocular | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient against pressurized liquid splash from exothermic reactions. |
| Body | Chemical-Resistant Lab Coat (Buttoned) | Protects against corrosive spray. |
Chemical Compatibility Check
-
Carrier Solvent: Dichloromethane (DCM) or Toluene. Why? These dissolve the sulfonyl chloride, ensuring a homogeneous solution that can be added dropwise.
-
Quenching Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). Note: Bicarbonate will generate foam; ensure your vessel has 50% headspace.
The Quenching Protocol (Step-by-Step)
This procedure converts the reactive sulfonyl chloride into a stable, water-soluble sodium sulfonate salt.
Step 1: Solubilization (The Critical Pre-Step)
-
Action: Dissolve the solid 4-Phenylpiperidine-1-sulfonyl chloride residue in a minimal amount of DCM or Toluene.
-
Validation: Ensure no solid clumps remain. The solution should be clear.
-
Scientific Logic: Solubilization increases surface area and prevents the formation of the hydrophobic "crust" described in Section 2.
Step 2: Preparation of the Quench Bath
-
Action: In a beaker 3x the volume of your waste, prepare a 10% NaOH solution (or Sat.
). -
Action: Place this beaker in an Ice/Water Bath to cool to < 10°C.
-
Scientific Logic: The Arrhenius equation dictates that reaction rate (and heat generation) drops significantly with temperature. The ice bath acts as a heat sink.
Step 3: Controlled Addition (Inverse Addition)
-
Action: Using an addition funnel or pipette, slowly add the organic sulfonyl chloride solutionINTO the cooled aqueous base.
-
Rate: < 5 mL per minute. Watch for temperature spikes.
-
Agitation: Stir vigorously. This is a biphasic reaction; reaction only occurs at the interface of the organic and aqueous layers.
Step 4: Verification and Neutralization
-
Action: After addition is complete, remove the ice bath and allow to stir at room temperature for 30–60 minutes.
-
Validation Test: Check the pH of the aqueous layer.
-
If pH < 7: Add more base and stir longer.
-
If pH > 8: The acid generated has been neutralized.[1]
-
-
Secondary Validation: Ensure no fuming (HCl) is visible and the mixture has separated into two clear layers (organic solvent and aqueous salt solution).
Waste Stream Classification
Once quenched, the material is no longer a reactive sulfonyl chloride. It is now a mixed organic/aqueous waste stream.
EPA Hazardous Waste Codes (USA):
| Status | Code | Description | Action |
| Unquenched | D002 | Corrosive (pH < 2) | ILLEGAL to dispose of without treatment. |
| Quenched | F002 | Spent Halogenated Solvents | If DCM was used as the carrier solvent.[1] |
| Quenched | D001 | Ignitable | If Toluene/Acetone was used (Flash point < 60°C). |
Final Disposal:
-
Separate the layers if required by your facility's waste contractor.
-
Label the container: "Hazardous Waste: Alkaline Aqueous/Organic Mixture. Contains 4-Phenylpiperidine-1-sulfonate salts and [Solvent Name]."
Emergency Response Procedures
Scenario: Spillage outside the hood
-
Evacuate: The area immediately. The HCl fumes are a respiratory hazard.[2][3]
-
Ventilate: Allow air exchange to clear fumes (15+ mins).
-
Neutralize: Do NOT use paper towels (fire risk). Cover the spill with Sodium Bicarbonate powder or a commercial acid spill kit.
-
Collect: Once fizzing stops, sweep up the resulting paste as solid hazardous waste.
Scenario: Skin Contact
-
Drench: Immediate safety shower for 15 minutes.
-
React: Do not wait for pain; sulfonyl chlorides can have a delayed onset of deep tissue damage as they hydrolyze on the skin's moisture.
Visual Workflow Summary
Figure 2: Operational workflow for the safe disposal and quenching of sulfonyl chlorides.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
